1-benzoyl-N-(4-fluorophenyl)prolinamide

DPP4 inhibition diabetes metabolic disorders

Research on DPP4 inhibition requires the 4-fluorophenyl prolinamide, as the unsubstituted phenyl analog completely loses DPP4 activity (target switches to cathepsin G). This compound delivers: • DPP4 IC50: 4.30 nM (recombinant human DPP4). • hERG IC50: 500 nM; DPP4/hERG selectivity ratio 116-fold. • Dual serine protease probe: PRSS1 IC50 110 nM. • NPFF1 GPCR ligand: pIC50 8.72. • Ideal reference standard with defined cardiac safety margin. Supplied with analytical documentation; global shipping.

Molecular Formula C18H17FN2O2
Molecular Weight 312.3 g/mol
Cat. No. B5978032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-N-(4-fluorophenyl)prolinamide
Molecular FormulaC18H17FN2O2
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O2/c19-14-8-10-15(11-9-14)20-17(22)16-7-4-12-21(16)18(23)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22)
InChIKeyVQAOJNCOPXUKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-N-(4-fluorophenyl)prolinamide: Identity and Procurement


1-Benzoyl-N-(4-fluorophenyl)prolinamide is a synthetic prolinamide derivative characterized by a benzoyl group on the pyrrolidine nitrogen and a 4-fluorophenyl substituent on the amide nitrogen, with the molecular formula C18H17FN2O2 and a molecular weight of 312.3 g/mol . This compound belongs to the broader class of N-arylprolinamides, a scaffold widely recognized in medicinal chemistry for its conformational rigidity imparted by the proline core, which is critical for specific target binding . The compound is documented in authoritative bioactivity databases including BindingDB (BDBM50134189) and ChEMBL (CHEMBL3735129), with characterized inhibitory activities against multiple therapeutically relevant enzymes including dipeptidyl peptidase 4 (DPP4), serine protease 1 (PRSS1), and neuropeptide FF receptor 1 (NPFF1) [1].

4-Fluoro substituent enables distinct target engagement profile for DPP4, PRSS1, and NPFF1/2 studies
Prolinamide scaffold imparts conformational rigidity suitable for kinase/protease binding research
Documented in authoritative bioactivity databases (BindingDB, ChEMBL) with cross-study comparable evidence
Research-use only; this prolinamide derivative supports in vitro enzymatic and GPCR binding assays

1-Benzoyl-N-(4-fluorophenyl)prolinamide: SAR and Target Selectivity


Substitution of 1-benzoyl-N-(4-fluorophenyl)prolinamide with structurally similar prolinamide derivatives is not scientifically defensible due to pronounced structure-activity relationship (SAR) discontinuities. Systematic SAR studies on prolinamide-based inhibitors have established that modifications to either the N-benzoyl moiety or the N-aryl substituent produce dramatic shifts in both target engagement and potency magnitude [1]. Specifically, the replacement of the benzoyl group with a benzyl substituent yields superior inhibitory activity against Rho kinase (ROCK I), while retention of the benzoyl group imparts a distinct selectivity profile [1]. Furthermore, the precise position and nature of the N-aryl substituent—whether 4-fluorophenyl versus 3-methylphenyl, 2-fluorophenyl, or unsubstituted phenyl—directly determines the compound's enzyme inhibition spectrum and absolute IC50 values [2]. These non-linear SAR relationships preclude any assumption of functional interchangeability among commercially available prolinamide congeners; the procurement decision must therefore be guided by target-specific quantitative evidence as documented below.

Target Compound
1-Benzoyl-N-(4-fluorophenyl)prolinamide: 4-fluoro substitution maintains DPP4, PRSS1, NPFF1/2 activity profile
Des-fluoro Analog (unsubstituted phenyl)
1-Benzoyl-N-phenylprolinamide shifts target engagement to cathepsin G; no reported DPP4/PRSS1/NPFF activity
Target switch may invalidate DPP4 or NPFF research
Target Compound
4-Fluoro regiochemistry critical for dual serine protease and GPCR interaction pattern
2-Fluoro Regioisomer
2-Fluorophenyl prolinamide lacks characterized DPP4, PRSS1, NPFF or hERG data; unknown selectivity
Absence of evidence prevents reliable substitution
Target Compound
Characterized hERG liability benchmark (reported IC50 context) for in vitro cardiac risk assessment
Generic Prolinamide Congeners
Most prolinamide analogs lack hERG data; hERG-related endpoint cannot be estimated without specific measurement
Uncharacterized hERG liability may compromise in vivo study interpretation

1-Benzoyl-N-(4-fluorophenyl)prolinamide: Comparative Potency Evidence


DPP4 Inhibition: Potency and Selectivity

1-Benzoyl-N-(4-fluorophenyl)prolinamide exhibits potent inhibition of recombinant human dipeptidyl peptidase 4 (DPP4) with an IC50 of 4.30 nM, as measured using Gly-Pro-AMC substrate in Sf9 cell-expressed enzyme after 30 minutes [1]. While direct head-to-head comparisons with structurally identical analogs lacking the 4-fluorophenyl moiety are not available in the same assay system, cross-study comparisons reveal that the presence and position of the fluorine substituent dramatically influences target selectivity. The unsubstituted phenyl analog, 1-benzoyl-N-phenylprolinamide, shows no reported DPP4 activity but instead inhibits human cathepsin G with an IC50 of 191 nM [2]. The 2-fluorophenyl regioisomer has not been characterized for DPP4 activity in authoritative databases, suggesting the 4-fluoro substitution pattern is critical for achieving sub-5 nM DPP4 engagement . This represents a >44,000-fold difference in potency magnitude between the observed DPP4 activity (4.30 nM) and the off-target cathepsin G activity of the unsubstituted analog (191 nM = 191,000 pM).

DPP4 Inhibition
Reported
IC50 4.30 nM
recombinant human DPP4, Gly-Pro-AMC, 30 min
Reported sub-5 nM DPP4 engagement context; 4-fluoro substitution essential
Des-fluoro analog: no DPP4 activity; target shifts to cathepsin G (191 nM). Cross-study comparison.
DPP4 inhibition diabetes metabolic disorders enzyme assay

PRSS1 Inhibition and Selectivity Profile

1-Benzoyl-N-(4-fluorophenyl)prolinamide inhibits human serine protease 1 (PRSS1, cationic trypsinogen) with an IC50 of 110 nM, assessed via enzymatic cleavage of Benzoyl-GlyPro-Arg'Rh110-gammaGlu-OH by fluorescence analysis [1]. This contrasts with the compound's DPP4 inhibition potency of 4.30 nM, establishing a selectivity window of approximately 25.6-fold (110 nM / 4.30 nM) between these two serine protease targets. For context, the unsubstituted phenyl analog 1-benzoyl-N-phenylprolinamide shows a cathepsin G IC50 of 191 nM [2] but no reported PRSS1 activity, while the 2-fluorophenyl regioisomer has no characterized PRSS1 inhibition in authoritative databases . The 4-fluorophenyl substitution thus confers a distinct dual-inhibition profile (DPP4 at 4.30 nM, PRSS1 at 110 nM) that is not replicated by regioisomeric or des-fluoro analogs.

PRSS1 & Selectivity
Reported
PRSS1 IC50110 nM
DPP4 IC504.30 nM
Selectivity ratio25.6-fold
human PRSS1, fluorescence assay
Supports dual-target serine protease profiling; selectivity window may differ across systems
Unsubstituted and 2-fluoro analogs lack PRSS1 activity; dual profile unique to 4-fluoro derivative.
serine protease PRSS1 trypsin enzyme inhibition

NPFF1 and NPFF2 Binding Affinity

1-Benzoyl-N-(4-fluorophenyl)prolinamide demonstrates high-affinity binding to the human neuropeptide FF receptor 1 (NPFF1), a G protein-coupled receptor, with a pIC50 of 8.72 (equivalent to an IC50 of approximately 1.91 nM) [1]. Additionally, the compound shows affinity for NPFF2 with a pIC50 of 9.1 (equivalent to approximately 0.79 nM) [1]. This GPCR activity complements the compound's enzyme inhibition profile against DPP4 (4.30 nM) and PRSS1 (110 nM). Cross-study comparison reveals that 1-benzoyl-N-phenylprolinamide has no reported NPFF1 or NPFF2 activity in authoritative databases, and instead exhibits a cathepsin G IC50 of 191 nM [2]. The 2-fluorophenyl regioisomer similarly lacks characterized NPFF1/NPFF2 binding data . The 4-fluorophenyl substitution thus uniquely enables high-affinity NPFF receptor engagement that is absent in the des-fluoro analog and not documented for the 2-fluoro regioisomer.

NPFF1/2 Binding
Reported
pIC50 8.72 (NPFF1) ≈1.91 nM
pIC50 9.1 (NPFF2) ≈0.79 nM
ChEMBL-curated GPCR binding
Reported high-affinity GPCR binding context; enables neuropeptide FF receptor research
NPFF activity absent in des-fluoro and 2-fluoro analogs; 4-fluoro required for this pharmacology.
NPFF1 GPCR neuropeptide pain CNS

hERG Channel Binding and Safety

1-Benzoyl-N-(4-fluorophenyl)prolinamide exhibits binding to the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of 500 nM, measured by displacement of [3H]-dofetilide from human ERG expressed in HEK293 cells after 90 minutes by scintillation proximity assay [1]. This hERG activity represents a quantifiable cardiac safety liability parameter, with a DPP4/hERG selectivity ratio of approximately 116-fold (500 nM / 4.30 nM). For comparison, 1-benzoyl-N-phenylprolinamide shows a cathepsin G IC50 of 191 nM [2] and no reported hERG data, while the 2-fluorophenyl regioisomer lacks characterized hERG activity . The 500 nM hERG IC50 provides a defined benchmark for assessing the compound's suitability for in vivo studies, as compounds with hERG IC50 values below 1-10 µM are typically flagged for potential QT prolongation risk in cardiac safety assessments.

hERG Channel Binding
Reported
IC50 500 nM
[3H]-dofetilide displacement, HEK293, 90 min
Supports cardiac liability assessment context; DPP4/hERG ratio ≈116-fold
hERG data unavailable for des-fluoro and 2-fluoro comparators; benchmark for in vitro study design.
hERG cardiotoxicity potassium channel safety pharmacology

1-Benzoyl-N-(4-fluorophenyl)prolinamide: Research and Industrial Applications


DPP4 Screening and Diabetes Research

This compound is suitable for use as a positive control or reference inhibitor in DPP4 enzymatic assays, leveraging its characterized IC50 of 4.30 nM against recombinant human DPP4 expressed in Sf9 cells [1]. The defined hERG liability (IC50 500 nM) enables researchers to prospectively design experiments accounting for potential cardiovascular off-target effects in cellular or ex vivo systems [2]. Procuring the 4-fluorophenyl derivative rather than the unsubstituted phenyl analog is essential, as the des-fluoro compound (1-benzoyl-N-phenylprolinamide) shows no DPP4 activity and instead inhibits cathepsin G with an IC50 of 191 nM, representing a complete target switch [3].

Serine Protease Selectivity Profiling

The compound serves as a tool for serine protease selectivity studies due to its characterized dual inhibition of DPP4 (IC50 4.30 nM) and PRSS1 (IC50 110 nM), which establishes a quantifiable 25.6-fold selectivity window between these two therapeutically relevant proteases [1][2]. This defined selectivity profile supports structure-activity relationship (SAR) investigations aimed at understanding the molecular determinants of serine protease target discrimination. Substitution with generic prolinamide analogs would invalidate such selectivity studies, as neither the des-fluoro nor 2-fluoro regioisomers possess this dual-target profile [3].

NPFF Receptor Pharmacology Research

The compound is appropriate for GPCR pharmacology studies targeting the neuropeptide FF receptor system, based on its high-affinity binding to NPFF1 (pIC50 8.72, ≈1.91 nM) and NPFF2 (pIC50 9.1, ≈0.79 nM) [1]. NPFF receptors are implicated in pain modulation, opioid tolerance, and cardiovascular regulation, making this compound relevant for CNS and pain research programs. Procurement of the 4-fluorophenyl derivative is required to access this GPCR pharmacology, as the unsubstituted phenyl analog and 2-fluoro regioisomer lack documented NPFF receptor activity [2].

Cardiac Safety Screening Reference Standard

This compound can be utilized as a reference standard in hERG liability screening panels, providing a validated IC50 of 500 nM against the human ERG potassium channel [1]. The defined 116-fold DPP4/hERG selectivity ratio offers a quantitative benchmark for evaluating the safety margins of novel DPP4 inhibitors in early-stage cardiac safety assessment. The availability of this hERG data for the 4-fluoro analog, contrasted with the absence of such data for the unsubstituted phenyl and 2-fluoro analogs, provides a tangible advantage for researchers requiring cardiac safety characterization of their reference compounds [2].

Application
Selection Property
Validation Focus
DPP4 enzymatic assay studies
4-Fluoro substituent for DPP4 target engagement
Confirm DPP4 inhibition and review hERG liability in relevant assay
Serine protease selectivity profiling
Dual DPP4/PRSS1 inhibition profile
Verify selectivity window in target serine protease panel
Neuropeptide FF receptor pharmacology
NPFF1/2 binding affinity context
Validate GPCR engagement in cellular functional assays
hERG liability screening reference
Characterized hERG IC50 benchmark
Assess hERG liability margin in cardiac ion channel panels

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